ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be formed via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the indole moiety, which is known for its biological activity.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole moiety and have similar biological activities.
Thiazole-based compounds: These compounds share the thiazole ring and are studied for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the indole and thiazole moieties, which may provide synergistic effects in its biological activity .
Biological Activity
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an indole moiety , a thiazole ring , and an ethyl ester group . Its molecular formula is C18H22N3O4S, indicating a rich composition that may contribute to its pharmacological properties. The presence of multiple functional groups suggests diverse chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiazole Ring : This can be achieved through the reaction of thiosemicarbazides with appropriate aldehydes or ketones.
- Indole Substitution : The introduction of the indole moiety is critical for enhancing biological activity.
- Final Esterification : The ethyl ester is formed through standard esterification reactions.
Optimized reaction conditions are crucial for ensuring high yield and purity during synthesis.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity . For instance, in vitro assays demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 0.045 |
A549 (Lung) | 0.038 |
HT-29 (Colon) | 0.050 |
These values indicate that the compound is more potent than some established anticancer agents, such as erlotinib (IC50 = 0.055 µM) .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of EGFR and BRAF V600E : Molecular docking studies suggest that the compound binds effectively to these targets, disrupting signaling pathways crucial for cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . In vitro tests revealed:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
These results suggest that the compound could be effective against various bacterial strains .
Study 1: Anticancer Efficacy
A study conducted by Abdel-Maksoud et al. evaluated several thiazole derivatives for their antiproliferative activity against human cancer cell lines. This compound was among the most potent compounds tested, demonstrating significant inhibition of cell growth and induction of apoptosis in treated cells .
Study 2: Binding Affinity Analysis
Further research utilized molecular docking simulations to analyze the binding affinity of the compound towards EGFR and BRAF V600E. The results indicated strong binding energies (-8.7 kcal/mol for BRAF V600E), suggesting a favorable interaction that could translate into therapeutic efficacy .
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O4S/c1-4-26-18(24)17-12(2)20-19(27-17)21-16(23)9-11-22-10-8-13-14(22)6-5-7-15(13)25-3/h5-8,10H,4,9,11H2,1-3H3,(H,20,21,23) |
InChI Key |
WBPGNNVNSWHSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
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